4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine
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Overview
Description
4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine is a useful research compound. Its molecular formula is C17H18N6OS and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.12628039 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Overview of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffold, closely related to the chemical structure , is a notable heterocycle in drug discovery. It has exhibited a wide range of medicinal properties, including anticancer, central nervous system agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics. The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives have attracted significant attention, showing potential for various disease targets. Despite the advances, there remains substantial scope for medicinal chemists to exploit this scaffold further for developing potential drug candidates. This includes exploring synthetic strategies and biological properties through SAR studies, which have been ongoing since the 1980s (Cherukupalli et al., 2017).
Pyranopyrimidine Scaffolds in Synthesis
The pyranopyrimidine core is crucial for medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. 5H-pyrano[2,3-d]pyrimidine scaffolds, sharing structural similarities with the query compound, are widely applicable and have been the subject of intensive investigation. Recent reviews cover synthetic pathways for developing various pyrano[2,3-d]pyrimidine derivatives, utilizing diverse hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts. This highlights the role of pyrano[2,3-d]pyrimidines in drug development and the potential for creating lead molecules (Parmar et al., 2023).
Dipeptidyl Peptidase IV (DPP IV) Inhibitors
DPP IV inhibitors, which include pyrimidine derivatives, are crucial in treating type 2 diabetes mellitus (T2DM). They work by inhibiting the degradation of incretin molecules, promoting insulin secretion. The chemical structure is part of the broader class of pyrimidine derivatives, which have been explored for their antidiabetic properties. Research into DPP IV inhibitors is intense, with many molecules reported in literature and patents, highlighting the ongoing interest in pyrimidine-based antidiabetic agents (Mendieta et al., 2011).
Pyrimidine Appended Optical Sensors
Pyrimidine derivatives are not only significant in medicinal applications but also in the development of optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This application extends the usefulness of pyrimidine compounds beyond pharmaceuticals to materials science, where they contribute to the advancement of sensing technology (Jindal & Kaur, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-13-4-5-23(20-13)16-11-15(18-12-19-16)21-6-8-22(9-7-21)17(24)14-3-2-10-25-14/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBRJEUYFSXZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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